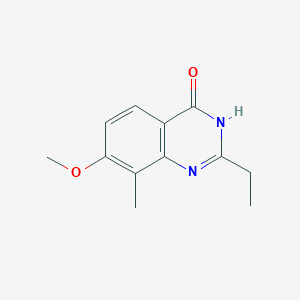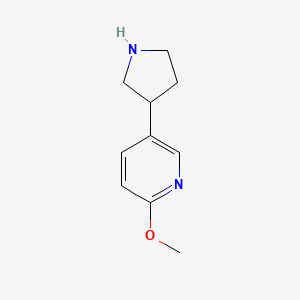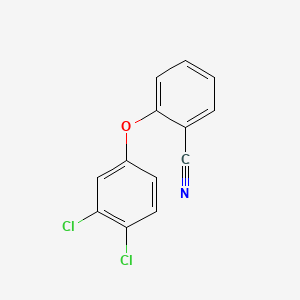
2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with suitable aldehydes or ketones, followed by cyclization to form the quinazoline core .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Methyl-8-quinolinol: Known for its fungicidal properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another α-glucosidase inhibitor.
Uniqueness: 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy and ethyl groups contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
922520-27-2 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-ethyl-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-10-13-11-7(2)9(16-3)6-5-8(11)12(15)14-10/h5-6H,4H2,1-3H3,(H,13,14,15) |
Clé InChI |
FZOPOGOWKANCHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC(=C2C)OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(Benzo[b]thiophen-4-yl)methanesulfonamide](/img/structure/B8763546.png)





![7-Bromo-2-(2-fluoropyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8763591.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8763595.png)

![Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)
